molecular formula C17H12BrClN4O B11976853 N'-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976853
M. Wt: 403.7 g/mol
InChI Key: RITDNGGFIJIBRR-KEBDBYFISA-N
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Description

N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, a chlorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N’-(3-Bromobenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-(3-Bromobenzylidene)-3-(2-fluorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a fluorine atom instead of chlorine, which can lead to different reactivity and biological activity.

    N’-(3-Bromobenzylidene)-3-(2-methylphenyl)-1H-pyrazole-5-carbohydrazide:

    N’-(3-Bromobenzylidene)-3-(2-nitrophenyl)-1H-pyrazole-5-carbohydrazide: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.

Properties

Molecular Formula

C17H12BrClN4O

Molecular Weight

403.7 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrClN4O/c18-12-5-3-4-11(8-12)10-20-23-17(24)16-9-15(21-22-16)13-6-1-2-7-14(13)19/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

RITDNGGFIJIBRR-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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